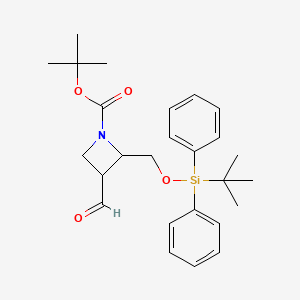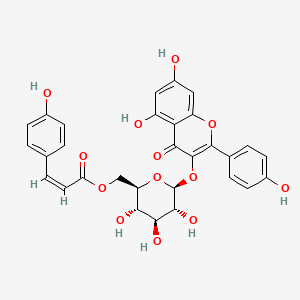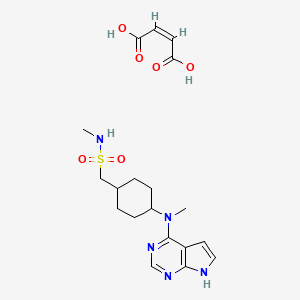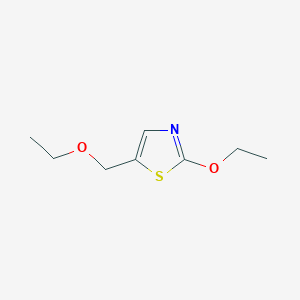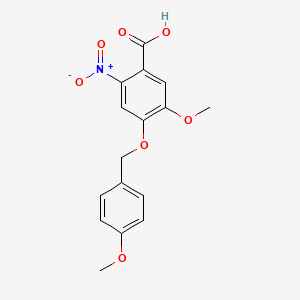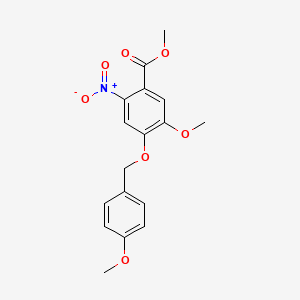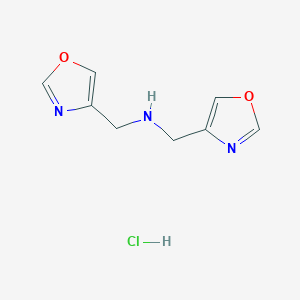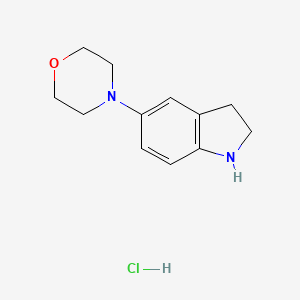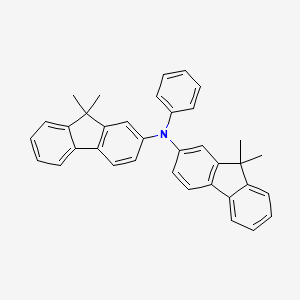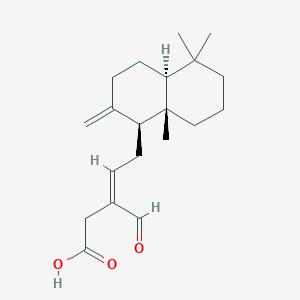
Zerumin A
描述
Zerumin A is a labdane diterpenoid compound primarily isolated from the rhizomes of Curcuma zedoaria and Alpinia caerulea . It is known for its diverse pharmacological activities, including anti-angiogenic, anti-inflammatory, and antioxidant properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.
作用机制
Target of Action
Zerumin A, a diterpenoid isolated from Alpinia caerulea, primarily targets angiogenesis . It interacts with multiple molecular targets related to angiogenesis, affecting the formation of blood vessels .
Mode of Action
This compound interacts with its targets by inhibiting vessel formation in a dose-dependent manner . This interaction results in changes in the angiogenesis process, specifically inhibiting the proliferation and migration steps .
Biochemical Pathways
This compound affects multiple biochemical pathways related to angiogenesis . The compound’s action on these pathways leads to downstream effects such as the inhibition of vessel formation .
Pharmacokinetics
The compound’s ability to dose-dependently inhibit vessel formation suggests that it may have favorable bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of angiogenesis . By interacting with its targets and affecting related biochemical pathways, this compound prevents the progress of angiogenesis, specifically inhibiting the proliferation and migration steps .
生化分析
Biochemical Properties
Zerumin A interacts with various enzymes, proteins, and other biomolecules. It has been found to suppress the upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein levels . These interactions play a crucial role in its biochemical properties.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to improve cell viability and alleviate reactive oxygen species production in lipopolysaccharide (LPS)-stimulated H9c2 cardiomyoblasts . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits IKB-a phosphorylation and nuclear factor (NF) -KB p65 subunit translocation into nuclei, thereby protecting cardiomyocytes against LPS injury . It also affects multiple molecular targets related to angiogenesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, H9c2 cells were preincubated with this compound for 1 hour and stimulated with LPS for 24 hours
Metabolic Pathways
This compound is involved in various metabolic pathways. It plays a role in the MAPK signaling pathway, which is crucial for many cellular processes
准备方法
Synthetic Routes and Reaction Conditions: Zerumin A can be synthesized through the extraction of dried fruits, leaves, rhizomes, and roots of Alpinia caerulea using 95% ethanol . The extraction process involves the following steps:
Extraction: The plant material is soaked in 95% ethanol for a specified period.
Filtration: The extract is filtered to remove solid residues.
Concentration: The filtrate is concentrated under reduced pressure to obtain a crude extract.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is harvested, dried, and subjected to ethanol extraction. The crude extract is then purified using industrial-scale chromatographic techniques to isolate this compound in sufficient quantities for commercial use.
化学反应分析
Types of Reactions: Zerumin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .
科学研究应用
Zerumin A has a wide range of scientific research applications:
相似化合物的比较
Zerumin A is compared with other similar compounds, such as:
Zerumin B: An analogue of this compound, known for its cytotoxic activity against human tumor cell lines.
Curcumenol: Another compound isolated from Curcuma zedoaria, with strong antioxidant activity.
Procurcumenol: Exhibits moderate cytotoxicity and anti-inflammatory properties.
Uniqueness of this compound: this compound stands out due to its potent anti-angiogenic activity and its ability to inhibit multiple molecular targets related to angiogenesis . Its diverse pharmacological activities make it a valuable compound for scientific research and therapeutic applications.
属性
IUPAC Name |
(Z)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-formylpent-3-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-14-6-9-17-19(2,3)10-5-11-20(17,4)16(14)8-7-15(13-21)12-18(22)23/h7,13,16-17H,1,5-6,8-12H2,2-4H3,(H,22,23)/b15-7-/t16-,17-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWWSYIDZKWRAI-DTFKRFDDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC=C(CC(=O)O)C=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C(/CC(=O)O)\C=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Zerumin A and where is it found?
A1: this compound is a labdane diterpene primarily isolated from the rhizomes of various plants belonging to the Zingiberaceae family, including Curcuma amada, Alpinia pahangensis, Curcuma mangga, and Cautleya spicata. [, , , ] It was first isolated from the seeds of Alpinia zerumbet. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C20H30O3, and its molecular weight is 318.45 g/mol. []
Q3: How is this compound structurally characterized?
A3: this compound's structure has been elucidated using various spectroscopic techniques, primarily 1D and 2D NMR spectroscopy, including 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC. High-resolution mass spectrometry (HR-ESI-MS) is also employed for molecular mass determination and confirmation. [, , , , , ]
Q4: What are the notable biological activities of this compound?
A4: Studies suggest that this compound possesses various biological activities, including:
- α-Glucosidase Inhibitory Activity: this compound exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. It acts as a non-competitive inhibitor, indicating that it binds to the enzyme at a site other than the active site. This activity makes it a potential candidate for managing Type 2 Diabetes Mellitus by controlling postprandial hyperglycemia. [, , , ]
- Anti-Inflammatory Activity: this compound demonstrates anti-inflammatory effects, particularly in LPS-stimulated H9c2 cardiomyoblasts. It can attenuate inflammatory responses by suppressing the production of pro-inflammatory mediators such as iNOS, COX-2, and NO. Additionally, it can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. [, ]
- Antioxidant Activity: this compound exhibits antioxidant properties. It demonstrates significant radical scavenging activity in various assays, protecting cells from oxidative damage caused by reactive oxygen species (ROS). [, , ]
- Cytotoxic Activity: this compound exhibits cytotoxic activity against various cancer cell lines, suggesting potential anti-cancer properties. [, ]
- Anti-angiogenic activity: this compound shows anti-angiogenic effects, meaning it can inhibit the formation of new blood vessels. This property might be relevant for its potential anti-cancer activity. []
Q5: What are the potential applications of this compound based on its biological activities?
A5: this compound's biological activities make it a promising candidate for the development of therapeutic agents targeting:
- Type 2 Diabetes Mellitus: Its α-glucosidase inhibitory activity suggests potential in managing postprandial hyperglycemia. [, ]
- Inflammatory Diseases: Its anti-inflammatory properties, particularly in cardiomyoblasts, point to potential applications in conditions like sepsis-induced myocardial dysfunction. []
- Oxidative Stress-Related Diseases: Its antioxidant activity may be beneficial in managing diseases where oxidative stress plays a role. []
- Cancer: Its cytotoxic activity against various cancer cell lines warrants further investigation for potential anti-cancer applications. [, ]
Q6: How does this compound interact with its molecular targets?
A6: While the exact mechanisms of action of this compound are still under investigation, some insights are available:
- α-Glucosidase: this compound acts as a non-competitive inhibitor of α-glucosidase, meaning it binds to the enzyme at a site different from the substrate-binding active site. This interaction likely alters the enzyme's conformation, reducing its catalytic activity and thus inhibiting carbohydrate hydrolysis. []
- NF-κB Pathway: this compound has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. This inhibition could occur at various levels of the pathway, such as preventing IκBα phosphorylation or NF-κB nuclear translocation. []
Q7: Have any structure-activity relationship (SAR) studies been conducted on this compound?
A7: While dedicated SAR studies specifically focusing on this compound are limited in the available literature, some insights can be derived from studies investigating related labdane diterpenes:
- Importance of the Diterpene Scaffold: The labdane diterpene scaffold appears crucial for the observed biological activities. Modifications to this core structure might significantly affect its activity. [, ]
- Role of Functional Groups: The presence and position of specific functional groups, such as the aldehyde group in this compound, likely contribute to its binding affinity and selectivity towards its molecular targets. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B3028152.png)

![tert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B3028156.png)
![3-(tert-Butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3028157.png)
